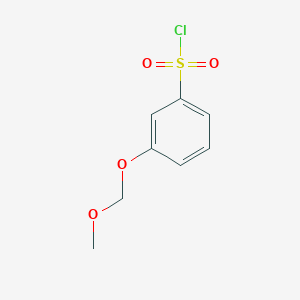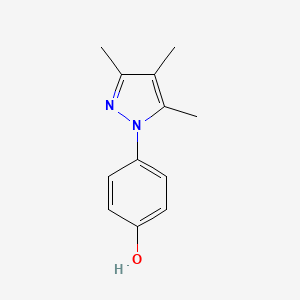![molecular formula C7H4BrF2N3 B13575715 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine](/img/structure/B13575715.png)
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst for the Boc deprotection under mild conditions, followed by condensation with malondialdehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a nonbenzodiazepine GABA receptor agonist and as an inhibitor of p38 mitogen-activated protein kinase for the treatment of rheumatoid arthritis.
Biological Research: The compound has been evaluated for its antibacterial properties.
Material Science:
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another imidazopyridine derivative with potential medicinal applications.
Uniqueness
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Propiedades
Fórmula molecular |
C7H4BrF2N3 |
|---|---|
Peso molecular |
248.03 g/mol |
Nombre IUPAC |
3-bromo-6-(difluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-11-5-2-12-7(6(9)10)13(5)3-4/h1-3,6H |
Clave InChI |
ATSZVMIJDNIPQR-UHFFFAOYSA-N |
SMILES canónico |
C1=C2N=CC(=CN2C(=N1)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)






